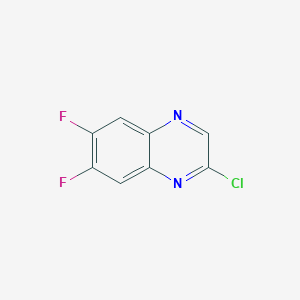

2-Chloro-6,7-difluoroquinoxaline

Description

Properties

IUPAC Name |

2-chloro-6,7-difluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-3-12-6-1-4(10)5(11)2-7(6)13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGARNEDBXHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438898 | |

| Record name | 2-chloro-6,7-difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143007-15-2 | |

| Record name | 2-chloro-6,7-difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6,7-difluoroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-6,7-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-6,7-difluoroquinoxaline, a quinoxaline derivative of interest in medicinal chemistry and materials science. Due to its electron-deficient aromatic core, this compound serves as a versatile building block in the synthesis of novel kinase inhibitors and other biologically active molecules.

Chemical and Physical Properties

Precise experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes the available data, primarily from chemical suppliers.

| Property | Value | Source |

| CAS Number | 143007-15-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₃ClF₂N₂ | [6] |

| Molecular Weight | 200.57 g/mol | [6] |

| Boiling Point | 263 °C (Predicted) | |

| Density | 1.538 g/cm³ (Predicted) | |

| Flash Point | 113 °C (Predicted) | |

| pKa | -3.15 ± 0.30 (Predicted) | |

| Storage Temperature | 2-8°C | [2] |

Note: The boiling point, density, flash point, and pKa are predicted values and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published scientific journals. However, a representative synthesis for structurally similar 6-chloro-7-fluoroquinoxaline derivatives has been described. This process typically involves the cyclocondensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound.

Representative Synthesis of a Halogenated Quinoxaline Derivative:

A general procedure for the synthesis of 2-substituted-6-chloroquinoxalines involves the reaction of 2,6-dichloroquinoxaline with various nucleophiles (alcohols, thiols, or amines) in the presence of a phase transfer catalyst such as Triethylbenzylammonium chloride (TEBAC) and a base like potassium carbonate in a solvent like N,N-Dimethylformamide (DMF). The reaction mixture is typically heated to 70-75°C for several hours.

Workflow for a Representative Quinoxaline Synthesis:

Caption: A generalized workflow for the synthesis of substituted quinoxalines.

Spectral Data

As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, spectral data for similar chlorinated quinoxaline and quinazoline derivatives are available in various chemical databases.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activity, notably as an inhibitor of acetyl coenzyme A (acetyl-CoA) production.[7] This inhibition is significant as acetyl-CoA is a crucial metabolic intermediate in the citric acid cycle. By disrupting this pathway, the compound can inhibit cancer cell proliferation and induce apoptosis, indicating its potential as an anticancer agent.[7] Quinoxaline derivatives are known to act as kinase inhibitors, and their electron-deficient nature, enhanced by the fluorine and chlorine substituents, makes them promising candidates for targeting specific signaling pathways in cancer cells.[6][8]

Putative Signaling Pathway of Acetyl-CoA Inhibition:

The precise mechanism of acetyl-CoA inhibition by this compound is not yet elucidated. However, a plausible mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway that is often upregulated in cancer cells.

Caption: Putative mechanism of action for this compound.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place in a tightly sealed container.

In case of exposure, seek immediate medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 143007-15-2 this compound [chemsigma.com]

- 2. 143007-15-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. 143007-15-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 143007-15-2|2-Chloro-6,7-difluoro-quinoxaline|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-6,7-difluoroquinoxaline in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Chloro-6,7-difluoroquinoxaline, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. This includes a standardized experimental protocol, a structured data presentation table, and a visual workflow to guide researchers in generating reliable and comparable solubility profiles.

Quantitative Solubility Data

The following table has been structured to facilitate the clear and standardized presentation of experimentally determined solubility data for this compound. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Non-polar Solvents | |||||

| Hexane | |||||

| Toluene | |||||

| Dichloromethane | |||||

| Polar Aprotic Solvents | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Polar Protic Solvents | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Water |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This protocol is designed to ensure accuracy and reproducibility.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Drying oven or vacuum oven

-

Spatula and weighing paper

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant mass is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in g/100 mL or converted to molar solubility (mol/L) using the molecular weight of this compound (200.57 g/mol ).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and application in diverse therapeutic areas, from oncology to infectious diseases. This technical guide provides a comprehensive overview of the discovery and historical development of quinoxaline derivatives, detailing seminal synthetic methodologies, key experimental protocols, and a quantitative summary of their biological efficacy. Furthermore, it visually elucidates the mechanisms of action of these compounds through detailed signaling pathway diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

A Historical Perspective: From Aniline Dyes to Potent Pharmaco-phores

The journey of quinoxaline chemistry began in the late 19th century, a period of fervent discovery in synthetic organic chemistry. The first synthesis of the parent quinoxaline molecule is credited to Körner and Hinsberg in 1884 , who achieved this milestone through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.[1][2] This fundamental reaction, often referred to as the Hinsberg quinoxaline synthesis , laid the groundwork for the exploration of this versatile heterocyclic system.

Initially, interest in quinoxaline derivatives was primarily centered on their utility as dyes and in other industrial applications. However, the 20th century witnessed a paradigm shift as the profound biological activities of these compounds began to be unveiled. A significant breakthrough was the discovery of naturally occurring quinoxaline antibiotics, such as echinomycin and actinoleutin , isolated from Streptomyces species.[3][4][5][6] These molecules, characterized by their unique peptide structures containing a quinoxaline chromophore, exhibited potent antibacterial and antitumor properties, thereby igniting a fervent interest in the medicinal potential of the quinoxaline scaffold.[3][4][5][6]

This initial spark fueled decades of research, leading to the synthesis and evaluation of a vast library of quinoxaline derivatives. The versatility of the quinoxaline ring system, which allows for substitution at various positions, has enabled medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the development of compounds with a wide array of therapeutic applications.

The Art of Synthesis: From Classical Reactions to Modern Methodologies

The synthesis of the quinoxaline core has evolved significantly since the pioneering work of Hinsberg. While the classical condensation of o-phenylenediamines with α-dicarbonyl compounds remains a cornerstone of quinoxaline chemistry, numerous advancements have been made to improve efficiency, yield, and substrate scope.

The Classical Approach: The Hinsberg Reaction and its Mechanism

The Hinsberg synthesis involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[1][2] The reaction typically proceeds under acidic or neutral conditions and involves the formation of a diimine intermediate, which then undergoes cyclization and dehydration to afford the quinoxaline ring.

The general mechanism of the Hinsberg reaction is as follows:

Caption: General mechanism of the Hinsberg quinoxaline synthesis.

Modern Synthetic Strategies

In recent years, a plethora of modern synthetic methods have been developed to overcome the limitations of the classical Hinsberg reaction, such as harsh reaction conditions and limited substrate scope. These methods often employ transition metal catalysts, microwave irradiation, and green chemistry principles to achieve higher yields and greater efficiency.[7]

| Synthesis Method | Catalyst/Conditions | Typical Yield (%) | Reference |

| Classical Methods | |||

| Hinsberg Reaction (o-phenylenediamine & benzil) | Ethanol, reflux | 75-97% | [8] |

| Condensation with glyoxal | Aqueous solution | ~30% (without bisulfite) | [9] |

| Modern Methods | |||

| Microwave-assisted synthesis | Solvent-free or Ethanol | 60-97% | [7][8] |

| TiO2-Pr-SO3H catalyzed | Ethanol, room temp. | up to 95% | [1] |

| Iodine-catalyzed oxidative cyclization | DMSO, room temp. | 80-90% | [1] |

| Bentonite K-10 catalyzed | Ethanol, room temp. | ~95% | [1] |

| Hexafluoroisopropanol (HFIP) catalyzed | Solvent-free, room temp. | ~95% | [1] |

| Zinc triflate catalyzed | Acetonitrile, room temp. | up to 90% | [1] |

| Ammonium bifluoride catalyzed | Aqueous ethanol | 90-98% | [1] |

| Ionic liquid-mediated | Catalyst-free | High yields | [7] |

| Ultrasound-assisted synthesis | Ethanol | 97% | [8] |

Key Experimental Protocols

This section provides detailed experimental procedures for the synthesis of three historically and synthetically important quinoxaline derivatives.

Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical Hinsberg condensation of o-phenylenediamine with benzil.

Procedure:

-

Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for 30 minutes.

-

Add water dropwise to the solution until a slight cloudiness persists.

-

Cool the solution to induce crystallization.

-

Filter the resulting solid product and wash with cold rectified spirit.

-

Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline. Expected Yield: ~75-97%[8][10]

Synthesis of Quinoxaline-2-carboxylic acid

This two-step procedure involves the condensation of D-fructose with o-phenylenediamine followed by oxidation.

Step 1: Preparation of 2-Tetrahydroxybutylquinoxaline

-

To a 5-L three-neck round-bottom flask, add 450 g of 1,2-phenylenediamine and 2.0 L of a 10% aqueous acetic acid solution. Stir for 30 minutes.

-

Add 750 g of D-fructose portionwise over 20 minutes.

-

Heat the mixture to 80 °C and stir for 18 hours.

-

Cool the reaction mixture to 10 °C for 5 hours to induce crystallization.

-

Filter the solid product and wash with water. Dry in a vacuum oven. Expected Yield: ~40%[11]

Step 2: Oxidation to 2-Quinoxalinecarboxylic acid

-

A detailed protocol for the oxidation of the side chain of 2-tetrahydroxybutylquinoxaline using basic hydrogen peroxide can be found in the cited literature.[11]

Synthesis of 6-Aminoquinoxaline

This protocol describes the reduction of 6-nitroquinoxaline.

Procedure:

-

To a solution of 500 mg of 6-nitroquinoxaline in 20 mL of methanol, add 50 mg of 10% palladium on carbon.

-

Stir the reaction mixture for 4 hours under a hydrogen atmosphere (1 atm).

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, filter the catalyst through diatomaceous earth.

-

Evaporate the solvent from the filtrate.

-

Purify the residue by silica gel column chromatography to afford 6-aminoquinoxaline as a yellow solid. Expected Yield: ~82%[12]

Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a vast and diverse range of pharmacological activities, making them a focal point of drug discovery efforts. Their biological effects are often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoxaline derivatives. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoxaline-based amides/ureas | HCT116 (Colon) | 2.5 - 9.8 | Kinase Inhibition | [13] |

| MCF-7 (Breast) | 5.3 - 9.0 | Kinase Inhibition | [13] | |

| HepG2 (Liver) | 9.8 | Kinase Inhibition | [13] | |

| Bromo-substituted quinoxalines | A549 (Lung) | 9.32 - 11.98 | Apoptosis Induction | [10] |

| Benzo[g]quinoxaline derivatives | MCF-7 (Breast) | 2.89 - 16.22 | Topoisomerase IIβ inhibition | [14] |

| Quinoxaline-coumarin hybrids | MALME-M (Melanoma) | - (55.75% GI) | Not specified | [15] |

| 3-methylquinoxaline derivatives | MCF-7 (Breast) | 2.3 - 5.8 | VEGFR-2 Inhibition | [16] |

| HepG2 (Liver) | 2.8 - 4.2 | VEGFR-2 Inhibition | [16] |

4.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Quinoxaline derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), a family of cell surface receptors that play a crucial role in cellular signaling and are often dysregulated in cancer. Key RTKs targeted by quinoxaline derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Quinoxaline derivatives can act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.[17][18][19][20]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Quinoxaline-based inhibitors can block VEGFR signaling, thereby inhibiting tumor growth and metastasis.[16][21][22][23][24]

-

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration. Dysregulation of this pathway is implicated in various cancers. Quinoxaline derivatives have been developed as potent inhibitors of PDGFR.[13][14]

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Caption: Inhibition of VEGFR and PDGFR signaling pathways.

Antimicrobial Activity

The discovery of naturally occurring quinoxaline antibiotics spurred extensive research into the antimicrobial properties of synthetic derivatives. These compounds have shown activity against a broad spectrum of bacteria and fungi.

| Derivative Class | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| Echinomycin | Gram-positive bacteria | Potent activity | [5] |

| Actinoleutin | Gram-positive bacteria | Potent activity | [5] |

| C-2 amine-substituted quinoxalines | S. aureus | MIC: 4–16 µg/mL | [3] |

| B. subtilis | MIC: 8–32 µg/mL | [3] | |

| 2,3-diphenyl quinoxaline-1,4-di-N-oxides | P. aeruginosa | Potent activity (zone of inhibition) | [5] |

| Tetrazolo[1,5-a]quinoxalines | Various bacteria | High degree of inhibition | [5] |

Conclusion and Future Directions

From their humble beginnings in the 19th-century dye industry to their current status as a cornerstone of modern medicinal chemistry, quinoxaline derivatives have demonstrated remarkable versatility and therapeutic potential. The historical evolution of their synthesis, from the classical Hinsberg reaction to a diverse array of modern, efficient methodologies, has provided researchers with a powerful toolkit for the creation of novel and complex molecular architectures.

The extensive body of research highlighting the potent anticancer and antimicrobial activities of quinoxaline derivatives underscores the profound impact of this heterocyclic scaffold on drug discovery. The ability of these compounds to selectively target key signaling pathways, particularly those involving receptor tyrosine kinases, has paved the way for the development of targeted therapies with improved efficacy and reduced side effects.

As our understanding of the molecular basis of disease continues to grow, the quinoxaline scaffold is poised to play an even more significant role in the development of next-generation therapeutics. Future research will undoubtedly focus on the design of more selective and potent inhibitors, the exploration of novel biological targets, and the development of innovative drug delivery systems to maximize the therapeutic potential of this remarkable class of compounds. The rich history and promising future of quinoxaline derivatives serve as a testament to the enduring power of synthetic chemistry to address pressing challenges in human health.

References

- 1. mdpi.com [mdpi.com]

- 2. mtieat.org [mtieat.org]

- 3. researchgate.net [researchgate.net]

- 4. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 16. byjus.com [byjus.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 19. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ecommons.udayton.edu [ecommons.udayton.edu]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. Hinsberg reaction - Wikipedia [en.wikipedia.org]

Theoretical and Computational Insights into 2-Chloro-6,7-difluoroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-chloro-6,7-difluoroquinoxaline, a quinoxaline derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document outlines a robust framework for its computational analysis based on established methods for analogous heterocyclic systems. The guide covers molecular geometry optimization, vibrational analysis, electronic property elucidation, and molecular docking studies, presenting hypothetical yet representative data in structured tables. Detailed protocols for these computational experiments are provided, alongside logical workflow diagrams generated using Graphviz to facilitate understanding and replication of these theoretical studies. This document is intended to serve as a practical resource for researchers engaged in the computational modeling and rational design of novel quinoxaline-based therapeutic agents.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery. The subject of this guide, this compound, possesses key structural features—a reactive chloro substituent and electron-withdrawing fluorine atoms—that make it a versatile intermediate for the synthesis of novel therapeutic candidates.

Computational modeling and theoretical studies are indispensable tools in modern drug development, offering profound insights into molecular structure, reactivity, and biological interactions, thereby accelerating the design and optimization of lead compounds. This guide delineates a systematic computational workflow for the comprehensive characterization of this compound.

Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound. This involves Density Functional Theory (DFT) for structural and electronic analysis, and molecular docking to predict its binding affinity with relevant biological targets.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is widely used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

-

Software: Gaussian 16 or a comparable quantum chemistry software package is utilized.[1]

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost for a molecule of this size.[1][2][3]

-

Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase to locate the global minimum on the potential energy surface.[1][2]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to enable the simulation of infrared (IR) and Raman spectra.[3]

-

Electronic Property Calculations: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction sites.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

-

Software: AutoDock Vina or similar molecular docking software is used.

-

Ligand Preparation: The DFT-optimized structure of this compound is used. Gasteiger charges are added, and non-polar hydrogens are merged.

-

Target Protein Preparation: A relevant protein target is selected (e.g., a kinase or other enzyme implicated in a disease pathway). The protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

-

Grid Box Definition: A grid box is defined to encompass the active site of the target protein.

-

Docking Simulation: The docking simulation is performed to generate a series of binding poses for the ligand, which are ranked based on their predicted binding affinity (scoring function).

-

Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational studies. The values presented are hypothetical and for illustrative purposes, based on typical results for similar quinoxaline derivatives.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.745 | N1-C2-N4 | 120.5 |

| C6-F | 1.350 | C5-C6-F | 118.9 |

| C7-F | 1.352 | C8-C7-F | 118.8 |

| N1-C2 | 1.315 | C6-C7-C8 | 121.3 |

| C2-N4 | 1.320 | C5a-C6-C7 | 119.7 |

| C5-C6 | 1.390 | C6-C5-C5a | 120.1 |

Table 2: Calculated Vibrational Frequencies for this compound

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | 3080 | C-H stretch |

| ν2 | 1610 | C=N stretch |

| ν3 | 1550 | Aromatic C=C stretch |

| ν4 | 1250 | C-F stretch |

| ν5 | 780 | C-Cl stretch |

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Dipole Moment | 2.1 Debye |

Table 4: Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LEU78, VAL86, ALA101, LYS120 |

| Hydrogen Bond(s) | LYS120 (with N1 of quinoxaline) |

| Hydrophobic Interactions | LEU78, VAL86, ALA101 |

Visualizations

The following diagrams illustrate the logical workflows and relationships described in this guide.

References

Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6,7-difluoroquinoxaline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinoxaline core is a prevalent scaffold in a variety of biologically active compounds, and the presence of the chloro and difluoro substituents significantly influences its chemical reactivity and pharmacological properties. The electron-deficient nature of the quinoxaline ring, further enhanced by the strongly electron-withdrawing fluorine atoms, activates the chloro group at the 2-position, making it a versatile handle for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of the chloro group in this compound, focusing on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of the chloro group in this compound is primarily governed by the electronic properties of the quinoxaline ring system. The two nitrogen atoms in the pyrazine ring, along with the two fluorine atoms on the benzene ring, are strongly electron-withdrawing. This electronic pull creates a significant partial positive charge on the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic attack. Consequently, the chloro group can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The activated nature of the C2-chloro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a straightforward method for introducing amine, ether, and thioether functionalities, which are crucial for modulating the physicochemical and pharmacological properties of drug candidates.

Amination Reactions

Reaction with a wide range of primary and secondary amines proceeds readily, often under mild conditions, to yield 2-amino-6,7-difluoroquinoxaline derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may be facilitated by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Morpholine | 2-(Morpholin-4-yl)-6,7-difluoroquinoxaline | DIPEA, DMF, 80 °C, 12 h | 85 |

| Piperidine | 2-(Piperidin-1-yl)-6,7-difluoroquinoxaline | K2CO3, CH3CN, reflux, 8 h | 92 |

| Aniline | 2-(Phenylamino)-6,7-difluoroquinoxaline | NMP, 100 °C, 6 h | 78 |

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6,7-difluoroquinoxaline

-

To a solution of this compound (1.0 g, 4.99 mmol) in DMF (20 mL) is added morpholine (0.52 g, 5.98 mmol) and diisopropylethylamine (1.29 g, 9.98 mmol).

-

The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is poured into ice-water (100 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from ethanol to afford 2-(Morpholin-4-yl)-6,7-difluoroquinoxaline as a white solid.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations. The high reactivity of the chloro group allows for efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoxaline core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors. A typical catalytic system consists of a palladium(0) source, such as Pd(PPh3)4 or a combination of a Pd(II) salt (e.g., Pd(OAc)2) and a phosphine ligand, and a base like K2CO3 or Cs2CO3.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | 2-Phenyl-6,7-difluoroquinoxaline | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 95 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6,7-difluoroquinoxaline | Pd(OAc)2, SPhos | K3PO4 | 1,4-Dioxane | 88 |

| Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-6,7-difluoroquinoxaline | PdCl2(dppf) | Cs2CO3 | DME/H2O | 82 |

Experimental Protocol: Synthesis of 2-Phenyl-6,7-difluoroquinoxaline

-

In a round-bottom flask, this compound (1.0 g, 4.99 mmol), phenylboronic acid (0.73 g, 5.99 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) are combined.

-

Toluene (30 mL) and a 2 M aqueous solution of potassium carbonate (10 mL) are added.

-

The mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C for 6 hours.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2-Phenyl-6,7-difluoroquinoxaline as a solid.

Buchwald-Hartwig Amination

For the synthesis of more complex or sterically hindered N-aryl and N-heteroaryl derivatives, the Buchwald-Hartwig amination is often the method of choice.[1] This reaction offers a broader substrate scope compared to traditional SNAr amination. The catalytic system typically involves a palladium precursor and a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand families, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Product | Catalyst System | Base | Solvent | Yield (%) |

| 4-Fluoroaniline | 2-(4-Fluorophenylamino)-6,7-difluoroquinoxaline | Pd2(dba)3, XPhos | NaOtBu | Toluene | 90 |

| Indole | 2-(Indol-1-yl)-6,7-difluoroquinoxaline | Pd(OAc)2, RuPhos | K3PO4 | 1,4-Dioxane | 75 |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-6,7-difluoroquinoxaline | Pd(OAc)2, BrettPhos | LHMDS | THF | 88 |

Experimental Protocol: Synthesis of 2-(4-Fluorophenylamino)-6,7-difluoroquinoxaline

-

A mixture of this compound (1.0 g, 4.99 mmol), 4-fluoroaniline (0.61 g, 5.49 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.091 g, 0.10 mmol), and XPhos (0.14 g, 0.30 mmol) is placed in a Schlenk tube.

-

The tube is evacuated and backfilled with argon.

-

Toluene (25 mL) and sodium tert-butoxide (0.67 g, 6.98 mmol) are added.

-

The reaction mixture is heated to 100 °C for 16 hours.

-

After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by flash chromatography to yield 2-(4-Fluorophenylamino)-6,7-difluoroquinoxaline.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to readily functionalize the quinoxaline core at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

For instance, 2-amino-6,7-difluoroquinoxaline derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of numerous cellular processes.[2] Similarly, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling has led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in tumors.

Conclusion

The chloro group in this compound serves as a highly versatile and reactive functional group for the synthesis of a diverse array of substituted quinoxalines. Its propensity to undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a robust platform for the rapid generation of compound libraries for drug discovery programs. The demonstrated utility of this scaffold in the development of kinase inhibitors underscores its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of the reactivity profile of this key intermediate and offers practical experimental guidance for its successful derivatization.

References

The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Among these scaffolds, quinoxalines—bicyclic aromatic compounds composed of a benzene ring fused to a pyrazine ring—have emerged as a privileged structure in drug discovery. This technical guide delves into the burgeoning field of fluorinated quinoxalines, offering a comprehensive overview of their diverse biological activities, with a particular focus on their anticancer and antimicrobial potential. This document provides a detailed examination of their mechanisms of action, summaries of quantitative efficacy data, and explicit experimental protocols for their evaluation.

Anticancer Activity of Fluorinated Quinoxalines

Fluorinated quinoxaline derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, as well as the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition

A primary mechanism through which fluorinated quinoxalines exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several fluorinated quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its downstream signaling cascade, thereby suppressing tumor-induced angiogenesis.

References

Electron-deficient nature of the 2-Chloro-6,7-difluoroquinoxaline core.

An In-depth Technical Guide to the Electron-Deficient Nature of the 2-Chloro-6,7-difluoroquinoxaline Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound core, focusing on its inherent electron-deficient properties and the resulting chemical reactivity that makes it a valuable building block in medicinal chemistry and materials science.

Introduction to the this compound Core

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This nitrogen-containing scaffold is of significant interest in pharmaceutical development due to its presence in a variety of biologically active molecules, including marketed antibiotics like Echinomycin and Actinoleucin.[1] The this compound core is a specialized derivative designed to leverage the inherent electronic properties of the quinoxaline nucleus, further enhanced by strategic halogen substitution.

The defining characteristic of this core is its electron-deficient nature. This property is primarily attributed to two factors:

-

The Quinoxaline Nucleus: The two nitrogen atoms within the pyrazine ring are highly electronegative, exerting a strong electron-withdrawing effect on the entire aromatic system.

-

Halogen Substituents: The presence of a chlorine atom at the 2-position and two fluorine atoms at the 6- and 7-positions further depletes the ring system of electron density through a powerful inductive effect.

This pronounced electron deficiency renders the this compound core highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the chloro substituent. This reactivity is the cornerstone of its utility as a versatile synthetic intermediate.[2]

Electronic Properties and Reactivity

The combination of the pyrazine ring and electron-withdrawing halogens creates a highly electrophilic aromatic system. This electronic arrangement dictates the core's characteristic reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Chloro-6,7-difluoroquinoxaline. This reaction is a powerful tool for the synthesis of 2-amino-6,7-difluoroquinoxaline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[1] This reaction has become a cornerstone of modern organic synthesis, offering a versatile and efficient method for the preparation of arylamines. The 6,7-difluoroquinoxaline core is a key pharmacophore in various therapeutic areas, and the introduction of an amino group at the 2-position via Buchwald-Hartwig amination allows for extensive structural diversification and the exploration of structure-activity relationships (SAR) in drug development programs.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. A palladium(0) catalyst first undergoes oxidative addition with the this compound. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. Finally, reductive elimination from this complex yields the desired 2-amino-6,7-difluoroquinoxaline product and regenerates the active palladium(0) catalyst.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters:

-

Palladium Precatalyst: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.

-

Phosphine Ligand: The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, and various biaryl phosphines (e.g., XPhos, SPhos), have proven effective for the amination of heteroaryl chlorides.

-

Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

-

Temperature: Reaction temperatures generally range from 80 to 120 °C.

Data Presentation: General Reaction Conditions

| Parameter | Typical Range/Examples | Notes |

| Aryl Halide | This compound | Substrate |

| Amine | Primary or Secondary Aliphatic/Aromatic Amines | 1.1 - 1.5 equivalents |

| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Catalyst source |

| Ligand | Xantphos (2-10 mol%), BINAP (2-10 mol%), XPhos (2-10 mol%) | Ligand choice is critical and substrate-dependent |

| Base | NaOtBu (1.5 - 2.5 equiv.), Cs₂CO₃ (1.5 - 2.5 equiv.) | Base strength and type can influence reaction rate and yield |

| Solvent | Toluene, Dioxane, or THF | Anhydrous conditions are essential |

| Temperature | 80 - 120 °C | Optimization may be required |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

-

This compound

-

Aniline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).

-

Add anhydrous toluene to the flask, followed by this compound (1.0 equiv) and aniline (1.2 equiv).

-

Finally, add sodium tert-butoxide (1.5 equiv) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-6,7-difluoroquinoxalin-2-amine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 1.5 mol%) and BINAP (e.g., 3 mol%) to a dry reaction vessel.

-

Add anhydrous dioxane, followed by this compound (1.0 equiv) and morpholine (1.3 equiv).

-

Add cesium carbonate (2.0 equiv) to the mixture.

-

Seal the vessel and heat the reaction to 110 °C with vigorous stirring.

-

Monitor the reaction until the starting material is consumed (as determined by TLC or LC-MS).

-

After cooling to ambient temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield 2-(morpholin-4-yl)-6,7-difluoroquinoxaline.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-Chloro-6,7-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors utilizing 2-Chloro-6,7-difluoroquinoxaline as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous heterocyclic compounds and are intended to guide researchers in the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. A key mechanism through which many quinoxaline-based compounds exert their therapeutic effects is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of kinase inhibitors. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-2 position towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various pharmacophores to modulate potency and selectivity against specific kinase targets. This document outlines the synthesis of representative kinase inhibitors targeting key signaling pathways, provides detailed experimental protocols, and summarizes their biological activities.

Target Kinases and Signaling Pathways

Derivatives of this compound have the potential to inhibit a range of protein kinases. This section focuses on two well-established cancer targets: c-Met and VEGFR-2.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Inhibition of the HGF/c-Met pathway is a clinically validated strategy for cancer therapy.

Caption: The HGF/c-Met signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, angiogenesis is critical for tumor growth and metastasis. Targeting the VEGF/VEGFR-2 pathway is an effective anti-angiogenic therapy.

Caption: The VEGF/VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols describe a general workflow for the synthesis and initial evaluation of kinase inhibitors derived from this compound.

General Experimental Workflow

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline (A Key Intermediate)

This protocol describes the synthesis of a key intermediate where the chloro group at the C-2 position is displaced by a p-aminophenoxide nucleophile.

Materials:

-

This compound

-

4-Aminophenol

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminophenol (1.2 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline.

Protocol 2: Synthesis of N-(4-((6,7-difluoroquinoxalin-2-yl)oxy)phenyl)acetamide (A Representative Kinase Inhibitor)

This protocol describes the acylation of the amino group of the intermediate synthesized in Protocol 1 to yield a representative kinase inhibitor.

Materials:

-

4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline (1.0 equivalent) in anhydrous DCM.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C and add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the final product, N-(4-((6,7-difluoroquinoxalin-2-yl)oxy)phenyl)acetamide.

Data Presentation

The following tables summarize the in vitro biological activity of representative quinoxaline and quinazoline-based kinase inhibitors.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Representative Quinoxaline/Quinazoline Analogs

| Compound ID | Modifications on Quinoxaline/Quinazoline Core | c-Met IC₅₀ (µM) | Reference |

| 12n | 6,7-dimethoxy-4-anilinoquinoline with a benzimidazole moiety | 0.030 ± 0.008 | [1] |

| 11c | 3-methoxy-N-phenylbenzamide derivative with a quinazoline headgroup | 0.08 | [2] |

| 11i | 3-methoxy-N-phenylbenzamide derivative with a quinazoline headgroup | 0.05 | [2] |

| 13b | N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide with a pyridine headgroup | 0.02 | [2] |

| 13h | N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide with a pyridine headgroup | 0.05 | [2] |

Table 2: In Vitro VEGFR-2 Kinase and Antiproliferative Activity of Representative Quinoxaline Analogs

| Compound ID | Modifications on Quinoxaline Core | VEGFR-2 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 7f | 3-pyridopyrimidyl-quinoxalin-2-one | 1.2 times more potent than sorafenib | MCF-7 | 3.57 - 7.57 | [3] |

| 25d | [4][5][6]triazolo[4,3-a]quinoxaline derivative | 3.4 ± 0.3 | MCF-7 | 4.1 ± 0.4 | [7] |

| 25e | [4][5][6]triazolo[4,3-a]quinoxaline derivative | 4.2 ± 0.3 | HepG2 | 11.7 ± 1.1 | [7] |

| 25i | [4][5][6]triazolo[4,3-a]quinoxaline derivative | 5.9 ± 0.4 | MCF-7 | 5.2 ± 0.5 | [7] |

| 27e | [4][5][6]triazolo[4,3-a]quinoxaline derivative | 6.8 ± 0.5 | HepG2 | 8.9 ± 0.9 | [7] |

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel compounds with potential therapeutic applications in oncology and other fields. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the discovery of highly potent and selective kinase inhibitors.

References

- 1. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 2-chloro-6,7-difluoroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The electron-withdrawing nature of the fluoro substituents and the pyrazine ring system activates the C2-position for nucleophilic attack, making this an efficient method for generating diverse libraries of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The this compound scaffold is a versatile building block in medicinal chemistry, allowing for the introduction of various functional groups at the 2-position through nucleophilic aromatic substitution. This protocol outlines the general procedure for this transformation with various nucleophiles, including primary and secondary amines, anilines, alkoxides, and thiols.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on this compound with a variety of nucleophiles. Please note that reaction conditions may require optimization for specific substrates.

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Primary Amines | |||

| Aniline | K₂CO₃, DMF, 100 °C, 8 h | 2-Anilino-6,7-difluoroquinoxaline | 85-95 |

| Benzylamine | Et₃N, EtOH, reflux, 6 h | 2-(Benzylamino)-6,7-difluoroquinoxaline | 80-90 |

| Secondary Amines | |||

| Piperidine | K₂CO₃, DMF, 80 °C, 4 h | 2-(Piperidin-1-yl)-6,7-difluoroquinoxaline | 90-98 |

| Morpholine | DIPEA, Dioxane, 100 °C, 6 h | 2-(Morpholin-4-yl)-6,7-difluoroquinoxaline | 88-96 |

| Alkoxides | |||

| Sodium Methoxide | MeOH, reflux, 4 h | 6,7-Difluoro-2-methoxyquinoxaline | 75-85 |

| Thiols | |||

| Thiophenol | K₂CO₃, DMF, 60 °C, 3 h | 6,7-Difluoro-2-(phenylthio)quinoxaline | 85-95 |

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA)

-

Anhydrous solvent (e.g., DMF, Dioxane, or EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (1.5 - 2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-6,7-difluoroquinoxaline.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for SNAr on this compound

Caption: General experimental workflow for SNAr reactions.

Application Notes and Protocols: 2-Chloro-6,7-difluoroquinoxaline in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-6,7-difluoroquinoxaline as a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The protocols outlined below are based on established synthetic methodologies and device fabrication techniques, offering a guide for the development of novel electron-transporting materials (ETMs), host materials, and thermally activated delayed fluorescence (TADF) emitters.

Introduction to this compound in OLEDs

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds utilized in organic electronics due to their excellent thermal stability and electron-deficient nature. The introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline core enhances the electron-accepting properties and can improve the performance of OLED devices. Specifically, this compound serves as a versatile precursor for the synthesis of a variety of functional molecules for OLEDs. The chlorine atom at the 2-position provides a reactive site for cross-coupling reactions, enabling the introduction of various functional groups to tune the optoelectronic properties of the final material.

Materials derived from 6,7-difluoroquinoxaline have shown promise as efficient electron-transporting and emissive materials in OLEDs. For instance, polymers incorporating the 6,7-difluoroquinoxaline moiety, such as poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), have demonstrated high power conversion efficiencies in organic solar cells, highlighting the potential of this building block in broader organic electronic applications.

Synthesis of Functional OLED Materials

The primary application of this compound in OLED material synthesis is as a key intermediate for building larger, functional molecules through cross-coupling reactions. The chlorine atom can be readily substituted using palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Synthesis of Electron-Transporting and Host Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to attach aryl or heteroaryl groups to the 2-position of the quinoxaline core, leading to the formation of materials with tailored electronic properties for use as electron transporters or hosts in phosphorescent OLEDs.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reactants and Reagents:

-

This compound (1 equivalent)

-

Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a reaction vessel, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6,7-difluoroquinoxaline derivative.

-

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow for OLED material synthesis.

Synthesis of Hole-Transporting Materials via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of hole-transporting moieties, such as carbazole or triarylamine derivatives, to the 2-position of the quinoxaline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reactants and Reagents:

-

This compound (1 equivalent)

-

Amine (e.g., carbazole, diphenylamine) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

In a glovebox, combine this compound, the amine, the palladium catalyst, the ligand, and the base in a reaction vessel.

-

Add anhydrous, degassed toluene.

-

Seal the vessel and heat the mixture to the desired temperature (typically 100-120 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-amino-6,7-difluoroquinoxaline derivative.

-

Logical Workflow for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow for HTL synthesis.

OLED Device Fabrication and Characterization

Once the desired functional material is synthesized and purified, it can be incorporated into a multilayer OLED device to evaluate its performance.

General OLED Fabrication Protocol (Vacuum Thermal Evaporation)

-

Substrate Preparation:

-

Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers:

-

Hole Injection Layer (HIL), e.g., HAT-CN

-

Hole Transport Layer (HTL), e.g., NPB or a synthesized material

-

Emissive Layer (EML), consisting of a host material doped with an emissive dopant, or the synthesized material as the emitter or host.

-

Electron Transport Layer (ETL), e.g., TPBi or a synthesized material

-

Electron Injection Layer (EIL), e.g., LiF or Liq

-

-

-

Cathode Deposition:

-

Deposit a metal cathode (e.g., Al or Mg:Ag alloy) through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

-

OLED Device Fabrication Workflow

Caption: General workflow for OLED device fabrication.

Characterization of OLED Performance

The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of the synthesized material.

| Parameter | Description |

| Current Density-Voltage-Luminance (J-V-L) | Measures the relationship between the applied voltage, the current flowing through the device, and the resulting brightness. |

| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. |

| Power Efficiency | The amount of light output (in lumens) per unit of electrical power input (in watts). |

| Current Efficiency | The light output (in candelas) per unit of current density (in amperes per square meter). |

| Electroluminescence (EL) Spectrum | The emission spectrum of the device under electrical excitation, which determines the color of the emitted light. |

| Commission Internationale de l'Éclairage (CIE) Coordinates | Quantifies the color of the emitted light based on the EL spectrum. |

| Device Lifetime | The time it takes for the initial luminance of the device to decrease to a certain percentage (e.g., 50% or LT₅₀) under constant current operation. |

Signaling Pathway for Electroluminescence in an OLED

Caption: Electroluminescence process in a multilayer OLED.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance materials for OLEDs. Its electron-deficient quinoxaline core, enhanced by fluorine substitution, makes it an excellent foundation for creating electron-transporting materials, hosts for phosphorescent emitters, and components of TADF emitters. The synthetic protocols provided herein offer a starting point for the development of novel materials, and the outlined device fabrication and characterization methods are essential for evaluating their potential in next-generation OLED displays and lighting. Further research into novel derivatives of this compound is expected to lead to continued advancements in OLED technology.

Application Notes and Protocols for the Synthesis of 2-Chloro-6,7-difluoroquinoxaline Derivatives